(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate
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Overview
Description
(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by its complex structure, which includes a benzo[d]thiazole moiety, a cyanovinyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves a multi-step process:
Formation of the Benzo[d]thiazole Intermediate: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Vinylation: The next step is the introduction of the cyanovinyl group. This can be done by reacting the benzo[d]thiazole intermediate with acrylonitrile in the presence of a base such as potassium carbonate.
Esterification: Finally, the ethyl ester group is introduced by reacting the resulting product with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyanovinyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted benzoates with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in biology and medicine due to its structural similarity to biologically active molecules. It can be used in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The cyanovinyl group can participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate: Similar structure but without the (E)-configuration.
Methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate: Similar structure with a methyl ester instead of an ethyl ester.
(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate: Similar structure but with different substituents on the benzoate group.
Uniqueness
This compound is unique due to its specific (E)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities compared to its (Z)-isomer or other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-2-24-19(23)14-7-3-4-8-15(14)21-12-13(11-20)18-22-16-9-5-6-10-17(16)25-18/h3-10,12,21H,2H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFDXRRFOKVIJW-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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